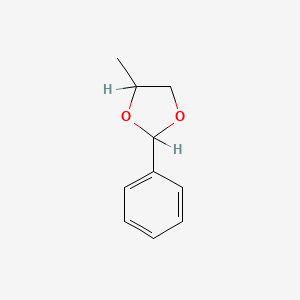

4-甲基-2-苯基-1,3-二氧杂环戊烷

描述

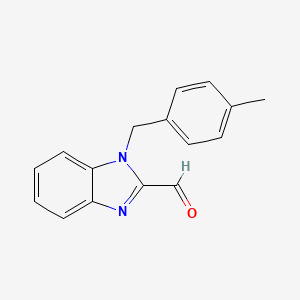

4-Methyl-2-phenyl-1,3-dioxolane (MPD) is a heterocyclic compound used in a variety of scientific research applications. It is a versatile compound that is used in organic synthesis, as a catalyst, and in several biochemical and physiological studies. MPD has several advantages and limitations for laboratory experiments, and its mechanism of action and biochemical and physiological effects are still being studied.

科学研究应用

Polymer Synthesis and Characterization

4-甲基-2-苯基-1,3-二氧杂环戊烷及其衍生物在聚合物科学领域得到了广泛研究。例如,Coskun等人(1998年)的研究涉及聚[(2-苯基-1,3-二氧杂环戊烷-4-基)甲基丙烯酸甲酯]的聚合和表征。该研究利用了傅立叶变换红外(FTIR)和核磁共振(NMR)光谱等各种技术对单体和聚合物进行表征(Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998)。

可降解聚合物开发

Delplace等人(2015年)利用2-亚甲基-4-苯基-1,3-二氧杂环戊烷(MPDL)作为寡聚(乙二醇)甲醚丙烯酸甲酯(MeOEGMA)的亚硝酰基介导聚合中的控制共聚单体。这导致了定义良好且可降解的基于PEG的共聚物的开发,展示了该材料在创造环保聚合物中的作用(Delplace, Guégain, Harrisson, Gigmes, Guillaneuf, & Nicolas, 2015)。

环氧开环聚合

Hiraguri和Endo(1989年)探讨了2-取代-4-亚甲基-1,3-二氧杂环戊烷的自由基环氧开环聚合,包括2-甲基-2-苯基-4-亚甲基-1,3-二氧杂环戊烷。他们的工作揭示了乙烯基聚合过程和这些化合物的降解行为,有助于我们理解聚合物化学和在材料科学中的潜在应用(Hiraguri & Endo,1989年)。

甲基丙烯酸酯聚合

Endo等人(1985年)对2-亚甲基-4-苯基-1,3-二氧杂环戊烷的光化学和自由基聚合进行了研究。这项研究导致了具有不同酯基含量的共聚物在骨架中的产生,突出了该化合物在聚合物合成中的多功能性(Endo, Yako, Azuma, & Nate, 1985)。

用于受控聚合的合成

Tran等人(2016年)报道了2-亚甲基-4-苯基-1,3-二氧杂环戊烷(MPDL)的高效合成,强调其作为自由基环氧开环聚合的环戊酮缩醛的作用。所开发的合成方法允许生产定义良好、可降解的聚甲基丙烯酸酯共聚物,强调了该化合物在创建受控聚合物结构中的重要性(Tran, Guégain, Ibrahim, Harrisson, & Nicolas, 2016)。

作用机制

Target of Action

4-Methyl-2-phenyl-1,3-dioxolane is an organic compound that is commonly used as a solvent and intermediate . It is a highly effective cyclic ketene acetal for radical ring-opening polymerization . The primary targets of this compound are the monomers in a polymerization reaction, such as methyl methacrylate (MMA) .

Mode of Action

The compound interacts with its targets (monomers) through a process called radical ring-opening polymerization . This is a type of chain-growth polymerization, where the terminal end of a polymer chain reacts with a cyclic monomer to form a longer polymer chain . The compound acts as a controlling comonomer in the polymerization process .

Biochemical Pathways

The affected pathway is the polymerization process of methyl methacrylate (MMA). The insertion of 4-Methyl-2-phenyl-1,3-dioxolane into the polymethacrylate backbone only moderately affects the glass transition temperature compared to the poly (methyl methacrylate) homopolymer .

Result of Action

The result of the action of 4-Methyl-2-phenyl-1,3-dioxolane is the production of well-defined, degradable PMMA-rich copolymers . The hydrolytic degradation can be tuned by varying the amount of 4-Methyl-2-phenyl-1,3-dioxolane in the monomer feed . After hydrolysis, it gives low molar mass degradation products .

Action Environment

The action of 4-Methyl-2-phenyl-1,3-dioxolane can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the efficiency of the polymerization process can be affected by the temperature of the reaction environment . Additionally, the presence of other monomers or comonomers can influence the efficacy and stability of the compound’s action .

生化分析

Biochemical Properties

4-Methyl-2-phenyl-1,3-dioxolane plays a significant role in biochemical reactions, particularly in the formation of cyclic acetals. It interacts with enzymes and proteins involved in the acetalization and ketalization processes. For instance, it can be synthesized from aldehydes and ketones in the presence of ethylene glycol and a Brönsted or Lewis acid catalyst . The compound’s stability against nucleophiles and bases makes it a valuable intermediate in organic synthesis.

Cellular Effects

The effects of 4-Methyl-2-phenyl-1,3-dioxolane on various cell types and cellular processes are noteworthy. It influences cell function by interacting with cell signaling pathways and affecting gene expression. For example, the compound’s interaction with muscarinic acetylcholine receptors can modulate cellular responses . Additionally, its impact on cellular metabolism includes alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, 4-Methyl-2-phenyl-1,3-dioxolane exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form stable cyclic acetals with carbonyl compounds is a key aspect of its mechanism of action . This stability is crucial for its role in protecting carbonyl groups during biochemical transformations.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methyl-2-phenyl-1,3-dioxolane change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. For instance, it remains stable under neutral and mildly acidic conditions but can degrade under strongly acidic or basic conditions . Long-term studies have shown that its degradation products can affect cellular function, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of 4-Methyl-2-phenyl-1,3-dioxolane vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing metabolic processes. At high doses, it can cause toxic or adverse effects, including disruptions in cellular signaling and metabolic imbalances . Understanding the dosage-dependent effects is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

4-Methyl-2-phenyl-1,3-dioxolane is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation. The compound can undergo hydrolysis to form benzaldehyde and propylene glycol, which are further metabolized by cellular enzymes . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, 4-Methyl-2-phenyl-1,3-dioxolane is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments . The compound’s distribution is also affected by its physicochemical properties, such as solubility and stability.

Subcellular Localization

The subcellular localization of 4-Methyl-2-phenyl-1,3-dioxolane is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biochemical effects

属性

IUPAC Name |

4-methyl-2-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8-7-11-10(12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIKGISJRLTLRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60862989 | |

| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a mild almond-like odour | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oils, miscible at room temperature (in ethanol) | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.061-1.071 | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/742/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

2568-25-4 | |

| Record name | 4-Methyl-2-phenyl-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde propylene glycol acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxolane, 4-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60862989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-phenyl-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZALDEHYDE PROPYLENE GLYCOL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ELQ3FTL5B1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methyl-2-phenyl-1,3-dioxolane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes for producing 4-Methyl-2-phenyl-1,3-dioxolane?

A1: 4-Methyl-2-phenyl-1,3-dioxolane can be synthesized through the acid-catalyzed condensation reaction between benzaldehyde and 1,2-propanediol. Several research papers highlight the effectiveness of different catalysts for this reaction:

- Copper phosphotungstate: This green heteropoly acid catalyst has demonstrated high efficiency in catalyzing the formation of 4-Methyl-2-phenyl-1,3-dioxolane with a yield of 78.5% under optimized conditions. []

- Tungstosilicic acid supported on active carbon: This catalyst system also exhibits excellent catalytic activity for this reaction, achieving a yield of 86.2% under optimized conditions. [, ]

- Phosphotungstic acid supported on active carbon: This catalyst showcases significant potential, achieving a high yield of 81.3% for 4-Methyl-2-phenyl-1,3-dioxolane under optimized conditions. []

Q2: Beyond traditional synthesis, are there any alternative reactions where 4-Methyl-2-phenyl-1,3-dioxolane is generated?

A2: Yes, research indicates that 4-Methyl-2-phenyl-1,3-dioxolane can also be produced through a gas-phase Meerwein reaction. This novel method involves the reaction of a benzoyl cation with propylene oxide within a miniature cylindrical ion trap mass spectrometer. []

Q3: What are the optimal reaction conditions for achieving high yields of 4-Methyl-2-phenyl-1,3-dioxolane in these reactions?

A3: While specific parameters may vary depending on the catalyst used, general trends for optimization include:

- Molar ratio: A slight excess of 1,2-propanediol to benzaldehyde (typically around 1.5:1) is often preferred. [, , ]

- Catalyst loading: Optimal catalyst loading depends on the specific catalyst used but typically ranges from 0.5 g to 1.0% by weight of the reactants. [, , , ]

- Reaction time: Reaction times of 1-2 hours under reflux conditions are generally sufficient. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B1268737.png)

![3-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B1268756.png)